molecular formula C16H17NO2 B5752008 N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide

Cat. No. B5752008
M. Wt: 255.31 g/mol
InChI Key: MMHSNPOJFOPQKG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide, also known as Flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is commonly used in the treatment of arthritis, menstrual cramps, and other types of pain.

Mechanism of Action

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and physiological effects:
N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide in lab experiments is that it is a well-established NSAID with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation of using N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide in lab experiments is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide. One area of research is the development of new N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide analogs that have improved efficacy and reduced off-target effects. Another area of research is the use of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide in combination with other drugs to treat inflammatory diseases. Finally, there is ongoing research on the potential use of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide in the treatment of Alzheimer's disease, and further studies are needed to determine its efficacy in this area.

Synthesis Methods

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide involves the condensation of 2-hydroxy-4-methylbenzaldehyde with phenylacetic acid, followed by reduction with lithium aluminum hydride. The resulting intermediate is then acylated with acetic anhydride to yield N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide. The synthesis of N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide is a multi-step process and requires specialized equipment and expertise.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the production of beta-amyloid, a protein that is associated with the disease.

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-9-14(15(18)11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSNPOJFOPQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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